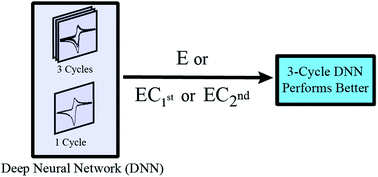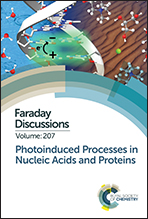Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
Faraday Discussions Pub Date: 2021-10-06 DOI: 10.1039/D1FD00050K
Abstract
The use of deep neural networks (DNNs) for the classification of electrochemical mechanisms using simulated voltammograms with one cycle of potential for training has previously been reported. In this paper, it is shown how valuable additional patterns for mechanism distinction become available when a new DNN is trained simultaneously on images obtained from three cycles of potential using tensor inputs. Significant improvements, relative to the single cycle training, in achieving the correct classification of E, EC1st and EC2nd mechanisms (E = electron transfer step and C1st and C2nd are first and second order follow up chemical reactions, respectively) are demonstrated with noisy simulated data for conditions where all mechanisms are close to chemically reversible and hence difficult to distinguish, even by an experienced electrochemist. Challenges anticipated in applying the new DNN to the classification of experimental data are highlighted. Directions for future development are also discussed.


Recommended Literature
- [1] Examining changes in cellular communication in neuroendocrine cells after noble metal nanoparticle exposure†
- [2] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [3] Why does the cyclic pentazolate anion fail to undergo N-oxidization in oxone solution?†
- [4] Ultraviolet-enhanced electroluminescence from individual ZnO microwire/p-Si light-emitting diode by reverse tunneling effect
- [5] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†
- [6] Contents and Chemical Technology
- [7] Phosphoribulokinase from Chlamydomonas reinhardtii: a Benson–Calvin cycle enzyme enslaved to its cysteine residues
- [8] Harnessing structurally unbiased ortho-benzoquinone monoimine for biomimetic oxidative [4+2] cycloaddition with enamines†
- [9] Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
- [10] A straightforward access to trifluoromethylated natural products through late-stage functionalization










